molecular formula C8H18O2 B11964945 2,4,4-Trimethyl-2,3-pentanediol CAS No. 73174-88-6

2,4,4-Trimethyl-2,3-pentanediol

Cat. No.: B11964945
CAS No.: 73174-88-6
M. Wt: 146.23 g/mol
InChI Key: JDYWKAYETKZYIF-UHFFFAOYSA-N
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Description

2,4,4-Trimethyl-2,3-pentanediol is an organic compound with the molecular formula C8H18O2. It is a diol, meaning it contains two hydroxyl groups (-OH). This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,4,4-Trimethyl-2,3-pentanediol can be synthesized through the aldol condensation of isobutyraldehyde, followed by hydrogenation. The reaction typically involves the use of a base catalyst such as sodium hydroxide or sodium alkoxide. The aldol condensation produces an intermediate, which is then hydrogenated to yield the final diol product .

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous processes to enhance efficiency and yield. The use of alkali metal hydroxide catalysts is common, and the reaction conditions are optimized to achieve high conversion rates and productivities .

Chemical Reactions Analysis

Types of Reactions: 2,4,4-Trimethyl-2,3-pentanediol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form hydrocarbons.

    Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to replace hydroxyl groups with halogens.

Major Products Formed:

    Oxidation: Ketones or aldehydes.

    Reduction: Hydrocarbons.

    Substitution: Halogenated compounds.

Scientific Research Applications

2,4,4-Trimethyl-2,3-pentanediol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2,4,4-Trimethyl-2,3-pentanediol exerts its effects depends on its chemical interactions with other molecules. The hydroxyl groups can form hydrogen bonds, which play a crucial role in its solubility and reactivity. In biochemical applications, the compound can interact with enzymes and other proteins, influencing their activity and function .

Comparison with Similar Compounds

    2,2,4-Trimethyl-1,3-pentanediol: Another diol with similar applications but different structural properties.

    2,2,4-Trimethyl-1,3-pentanediol monoisobutyrate: Used as a plasticizer and surface stabilizer.

    2,2,4-Trimethyl-1,3-pentanediol diisobutyrate: Commonly used in paints and coatings.

Uniqueness: 2,4,4-Trimethyl-2,3-pentanediol is unique due to its specific structural arrangement, which imparts distinct physical and chemical properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a versatile and valuable compound.

Properties

CAS No.

73174-88-6

Molecular Formula

C8H18O2

Molecular Weight

146.23 g/mol

IUPAC Name

2,4,4-trimethylpentane-2,3-diol

InChI

InChI=1S/C8H18O2/c1-7(2,3)6(9)8(4,5)10/h6,9-10H,1-5H3

InChI Key

JDYWKAYETKZYIF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(C(C)(C)O)O

Origin of Product

United States

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